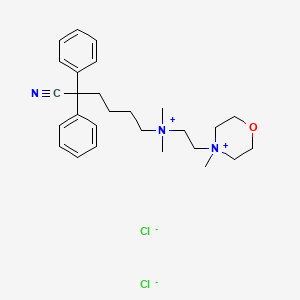
Pentacynium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacynium chloride is a chemical compound with the molecular formula C27H39N3O.2Cl. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacynium chloride involves the reaction of morpholinium with 5-cyano-5,5-diphenylpentyl dimethylammonium chloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques and equipment ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacynium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often used in further chemical synthesis .
Wissenschaftliche Forschungsanwendungen
Pentacynium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various medical conditions.
Industry: The compound is used in the production of various industrial products and materials
Wirkmechanismus
The mechanism of action of pentacynium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentacynium chloride include:
- Morpholinium chloride
- Diphenylpentyl dimethylammonium chloride
- Other morpholinium-based compounds .
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
77-12-3 |
|---|---|
Molekularformel |
C27H39Cl2N3O |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(5-cyano-5,5-diphenylpentyl)-dimethyl-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C27H39N3O.2ClH/c1-29(2,18-19-30(3)20-22-31-23-21-30)17-11-10-16-27(24-28,25-12-6-4-7-13-25)26-14-8-5-9-15-26;;/h4-9,12-15H,10-11,16-23H2,1-3H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KQULNVINMHYPGH-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCOCC1)CC[N+](C)(C)CCCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



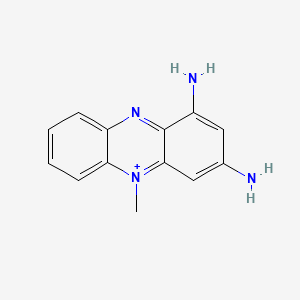
![1-Hydroxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]urea](/img/structure/B10781579.png)
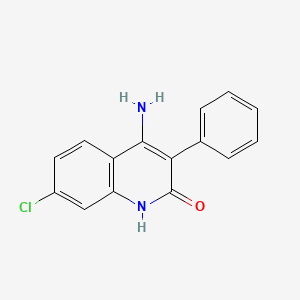
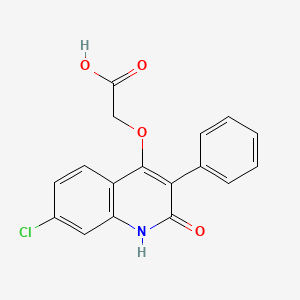
![[7-Chloro-2-oxo-3-(3-phenoxy-phenyl)-1,2-dihydro-quinolin-4-yloxy]-acetic acid](/img/structure/B10781597.png)
![tert-butyl N-[4-[2-benzyl-4-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-oxo-1H-pyrrol-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B10781599.png)
![2-(Butoxycarbonylamino)-3-[[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoic acid](/img/structure/B10781605.png)
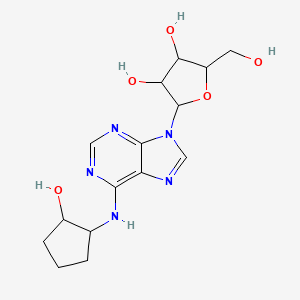
![3-[[2-[[2-acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10781622.png)
![N-ethyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B10781625.png)
![2-amino-3-[2-[[3-[2-amino-3-(benzylamino)-3-oxopropyl]-1H-indol-2-yl]diselanyl]-1H-indol-3-yl]-N-benzylpropanamide](/img/structure/B10781631.png)
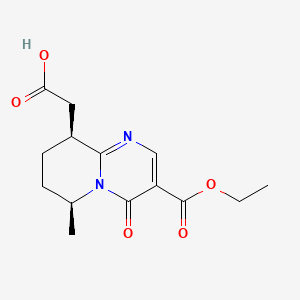
![N-(1,3,4,5-Tetrahydro-6-methoxybenz[cd]indol-4-yl)acetamide](/img/structure/B10781641.png)
![1-[[4-Methyl-1-oxo-1-[(8-oxo-1,7-diazacyclotridec-9-yl)amino]pentan-2-yl]amino]propylphosphonic acid](/img/structure/B10781653.png)